4-Bromo-2-fluoro-5-methoxyphenol
Description
Contextual Significance of Halogenated Aromatic Compounds in Contemporary Organic Chemistry
Halogenated aromatic compounds, a class of molecules where one or more hydrogen atoms on an aromatic ring are replaced by halogens (fluorine, chlorine, bromine, or iodine), are of profound importance in modern organic chemistry. Their significance stems from their wide-ranging applications and their utility as versatile synthetic intermediates. uni.lumdpi.com The introduction of a halogen atom into an aromatic ring alters its electronic properties and provides a reactive "handle" for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig couplings), nucleophilic aromatic substitution, and the formation of organometallic reagents. chemicalbook.com
These compounds are integral to the synthesis of numerous commercial products, including pharmaceuticals, agrochemicals like pesticides and herbicides, and advanced materials such as flame retardants and high-performance polymers. uni.lu For instance, the chlorine-containing antibiotic chloramphenicol (B1208) is effective against typhoid fever, and the synthetic halogen compound chloroquine (B1663885) is a well-known antimalarial drug. chemicalbook.com The persistent nature of some halogenated organic compounds has also led to environmental concerns, prompting extensive research into their metabolic pathways and environmental fate. Consequently, the study of halogenated aromatics is a dynamic field, driving innovation in both synthetic methodology and environmental science.
Chemical Landscape of Phenolic and Methoxyaryl Functional Groups
The chemical behavior of 4-Bromo-2-fluoro-5-methoxyphenol is largely dictated by its constituent functional groups: a phenol (B47542) (-OH), a methoxy (B1213986) group (-OCH₃), and two different halogens (bromo- and fluoro-) attached to the benzene (B151609) ring.
Phenolic Group (-OH): The hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. It is also weakly acidic, readily deprotonated to form a phenoxide ion, which is an excellent nucleophile for O-alkylation and esterification reactions.
Methoxyaryl Group (-OCH₃): The methoxy group, like the hydroxyl group, is an activating and ortho-, para- directing group. It participates in similar reactions but is not acidic. The presence of a methoxy group is common in many natural products and pharmaceuticals, where it can influence binding affinity to biological targets and improve metabolic stability.
Halogen Substituents (-Br, -F): Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho-, para- directors because of their ability to donate a lone pair of electrons through resonance. The fluorine atom, with its high electronegativity, and the bromine atom, a good leaving group in many coupling reactions, provide distinct points for synthetic diversification on the aromatic scaffold.
Positioning of this compound within Modern Chemical Synthesis and Materials Science Research
While specific research literature on this compound is not extensively documented, its position and potential as a valuable chemical intermediate can be inferred from the reactivity of its functional groups and the applications of structurally similar compounds. This polysubstituted phenol is a highly functionalized building block, primed for the synthesis of more complex molecules.
In chemical synthesis , this compound serves as a versatile scaffold. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can modulate the electronic properties and bioavailability of a final target molecule, a common strategy in medicinal chemistry. The phenol and methoxy groups can be further modified; for example, the phenolic hydroxyl could be alkylated to introduce new side chains.
The utility of analogous structures underscores this potential. For instance, related bromo-chloro-phenyl derivatives are key intermediates in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes. Similarly, 4-Bromoguaiacol (4-Bromo-2-methoxyphenol) is a known starting material for the synthesis of novel scyphostatin (B1245880) analogues and other complex bicyclic systems. This strongly suggests that this compound is likely synthesized and used as an intermediate for creating libraries of novel compounds for drug discovery and development.
In materials science , methoxyaryl and phenolic scaffolds are used in the development of polymers and functional materials. Phenolic resins are known for their thermal stability, and the incorporation of halogens can enhance flame retardant properties or modify the electronic characteristics of conductive polymers. While direct applications are not documented, the structure of this compound makes it a candidate for the synthesis of specialized monomers for high-performance plastics or as a component in the creation of novel organic electronic materials.
Data Tables
The following tables provide physicochemical data for this compound and summarize the applications of related, well-documented compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆BrFO₂ | - |
| Monoisotopic Mass | 219.95352 Da | PubChemLite uni.lu |
| Predicted XlogP | 2.3 | PubChemLite uni.lu |
| Predicted Hydrogen Bond Donors | 1 | - |
| Predicted Hydrogen Bond Acceptors | 2 | - |
| Predicted Rotatable Bond Count | 1 | - |
Table 2: Overview of Related Halogenated Phenolic Compounds and Their Applications
| Compound Name | Structure | Key Applications | Reference(s) |
| 4-Bromo-2-fluorophenol | BrC₆H₃(F)OH | Starting material for synthesis of cyclooxygenase-2 inhibitors and dicationic imidazolium (B1220033) compounds. | |
| 4-Bromoguaiacol (4-Bromo-2-methoxyphenol) | BrC₆H₃(OCH₃)OH | Intermediate for synthesizing substituted benzyl (B1604629) products and polyfunctionalized bicyclic systems. | |
| 5-Bromo-2-methoxyphenol (B1267044) | BrC₆H₃(OCH₃)OH | Starting material in a multi-step synthesis of the kinase inhibitor Bosutinib. | |
| (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | C₁₅H₁₂BrClO₂ | Intermediate in the synthesis of Dapagliflozin, a selective SGLT2 inhibitor. |
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by deconstructing the target molecule into simpler, commercially available starting materials.
Strategic Disconnections and Transform Identification
The structure of this compound offers several logical points for disconnection. The primary disconnections involve the carbon-bromine (C-Br), carbon-fluorine (C-F), and carbon-oxygen (C-O) bonds of the methoxy group. Each disconnection suggests a different synthetic approach.
C-Br Disconnection: This is often the most straightforward approach in the synthesis of aryl bromides. This disconnection points to a precursor such as 2-fluoro-5-methoxyphenol (B185890), which would then undergo a regioselective bromination. The hydroxyl and methoxy groups are ortho, para-directing, while the fluoro group is also ortho, para-directing but deactivating. The interplay of these directing effects is crucial for achieving the desired substitution pattern.
C-O (Methoxy) Disconnection: This disconnection suggests a precursor like 4-bromo-2-fluorophenol, which would then undergo methoxylation. This strategy's success hinges on the selective methylation of the hydroxyl group at the 5-position.
C-F Disconnection: Introducing a fluorine atom onto an aromatic ring can be challenging. A disconnection at the C-F bond would imply a precursor like 4-bromo-5-methoxyphenol. However, direct fluorination of such a molecule can be difficult to control and may require specialized reagents.
Considering the available synthetic methods, the C-Br and C-O disconnections represent the most viable strategies.
Identification of Accessible Building Blocks and Commercial Precursors
Based on the strategic disconnections, a number of accessible starting materials can be identified. The commercial availability of these precursors is a key factor in designing an efficient synthesis.
| Precursor Compound | CAS Number | Availability | Corresponding Disconnection |
| 2-Fluoro-5-methoxyphenol | 117902-16-6 | Commercially Available | C-Br |
| 4-Bromo-2-fluorophenol | 2105-94-4 | Commercially Available | C-O (Methoxy) |
| 5-Fluoro-2-methoxyphenol | Not readily available | Research Chemical | C-Br |
| 4-Bromo-2-methoxyphenol | 7368-78-7 | Commercially Available | C-F |
Direct Synthetic Routes to this compound
Direct synthetic routes focus on the sequential introduction of the desired functional groups onto a simpler aromatic core.
Regioselective Halogenation Protocols (Bromination, Fluorination)
Bromination: The introduction of a bromine atom at a specific position on the aromatic ring is a critical step. In the case of a precursor like 2-fluoro-5-methoxyphenol, the directing effects of the substituents must be considered. The hydroxyl group is a strongly activating ortho, para-director. The methoxy group is also an activating ortho, para-director. The fluorine atom is a deactivating ortho, para-director. The position para to the strongly activating hydroxyl group is the most likely site for electrophilic bromination.
A common and effective method for the regioselective bromination of phenols is the use of N-bromosuccinimide (NBS). The reaction can be carried out in a suitable solvent, and the selectivity can often be controlled by the reaction conditions. For example, the mono-ortho-bromination of para-substituted phenols has been achieved with high selectivity using NBS in methanol mdpi.com.
Fluorination: Direct fluorination of an aromatic ring is often more challenging than bromination due to the high reactivity of fluorinating agents. However, methods for the fluorination of phenols and their derivatives have been developed. For instance, xenon difluoride (XeF2) has been used for the fluorination of substituted phenols researchgate.net.
Ortho- and Para-Substituted Phenol Derivatives Synthesis
The synthesis of specifically substituted phenol derivatives is fundamental to building the target molecule. The hydroxyl group's strong activating and directing effect dominates the regioselectivity of electrophilic aromatic substitution, typically leading to a mixture of ortho and para isomers. guidechem.com Achieving a specific substitution pattern often requires a multi-step approach or the use of directing groups.
For instance, the synthesis of 4-bromo-2-fluorophenol can be achieved by the direct bromination of 2-fluorophenol. This reaction takes advantage of the para-directing effect of the hydroxyl group, with the fluorine atom at the ortho position chemicalbook.com.
Methoxylation Strategies on Halogenated Phenols
The introduction of a methoxy group onto a halogenated phenol can be achieved through Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from a methylating agent, such as methyl iodide or dimethyl sulfate.
For a substrate like 4-bromo-2-fluorophenol, direct methylation would likely occur at the phenolic oxygen, but to achieve the desired 5-methoxy substitution, a more complex synthetic sequence would be necessary, likely involving introduction of the methoxy group before the phenol or through functional group interconversion.
A plausible synthetic route starting from the commercially available 2-fluoro-5-methoxyphenol would involve the following key step:
Regioselective Bromination of 2-Fluoro-5-methoxyphenol:
Starting Material: 2-Fluoro-5-methoxyphenol
Reagent: N-Bromosuccinimide (NBS)
Solvent: Acetonitrile or Dichloromethane
Rationale: The hydroxyl group at C1 is the strongest activating group and will direct the incoming electrophile (Br+) to the positions ortho and para to it. The position para to the hydroxyl group (C4) is the most sterically accessible and electronically favored position for substitution.
| Reactant | Reagent | Product |
| 2-Fluoro-5-methoxyphenol | N-Bromosuccinimide (NBS) | This compound |
This proposed route is based on established principles of organic synthesis and the known reactivity of the functional groups involved.
An in-depth examination of the synthetic methodologies for producing this compound reveals a landscape of intricate and advanced chemical strategies. This article focuses solely on the chemical synthesis of this compound, detailing various pathways and modern techniques employed in its creation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6BrFO2 |
|---|---|
Molecular Weight |
221.02 g/mol |
IUPAC Name |
4-bromo-2-fluoro-5-methoxyphenol |
InChI |
InChI=1S/C7H6BrFO2/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,10H,1H3 |
InChI Key |
RWJAXFGZQFYKHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)F)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Fluoro 5 Methoxyphenol
X-ray Crystallography for Solid-State Structure Determination
No crystallographic data for 4-Bromo-2-fluoro-5-methoxyphenol could be located in the primary scientific literature or established crystallographic databases. This prevents a detailed discussion of its crystal packing, intermolecular interactions, and conformational preferences in the crystalline state. While Hirshfeld surface analysis is a powerful tool for analyzing intermolecular contacts in crystals nih.govresearchgate.netnih.goverciyes.edu.tr, its application is contingent on the availability of a solved crystal structure, which is absent for this compound.
A detailed analysis of crystal packing and intermolecular interactions, such as hydrogen bonding and halogen bonding, cannot be performed without experimental crystallographic data.
The preferred conformation of this compound in the solid state remains undetermined due to the lack of X-ray diffraction studies.
Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy
While NMR data for various constitutional isomers and related bromo-fluoro-methoxy-substituted phenols are available chemicalbook.combeilstein-journals.orgchemicalbook.comchemicalbook.comnih.gov, a complete set of assigned ¹H, ¹³C, and ¹⁹F NMR data for this compound is not published in the reviewed sources.
Specific and verified chemical shift assignments for the protons, carbons, and fluorine atom of this compound are not available in the public domain.
An in-depth structural elucidation using two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY has not been reported for this compound. These experiments are crucial for unambiguously assigning the chemical shifts and confirming the connectivity of the molecule.
There is no information available regarding dynamic NMR studies of this compound, which would be necessary to investigate any potential conformational equilibria in solution.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and probing its structural nuances. researchgate.net The vibrational spectrum is dictated by the masses of the atoms, the strength of their bonds, and their geometric arrangement. For this compound, the spectrum would be a composite of vibrations from the hydroxyl, methoxy (B1213986), fluoro, and bromo substituents, as well as the aromatic ring itself.
The identification of this compound is possible by assigning specific absorption bands in the FTIR and Raman spectra to the vibrational modes of its constituent functional groups. researchgate.netupi.edu The expected characteristic frequencies are influenced by the electronic effects and coupling between adjacent groups on the benzene (B151609) ring. nih.govnih.gov
Key expected vibrational modes include:
O-H Group: The hydroxyl group is highly characteristic. A non-hydrogen-bonded (free) O-H stretching vibration is anticipated as a sharp band around 3600 cm⁻¹. However, due to hydrogen bonding, this band is more typically observed as a broad, strong absorption in the 3200-3500 cm⁻¹ region. researchgate.netprimescholars.com The O-H in-plane bending vibration is expected to appear near 1400-1330 cm⁻¹, often coupled with C-O stretching.
Aromatic Ring: The benzene ring gives rise to several distinct vibrations. C-H stretching vibrations appear above 3000 cm⁻¹. The aromatic C=C stretching modes result in a series of bands in the 1600-1450 cm⁻¹ region. The specific substitution pattern on the ring influences the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range, which can be diagnostic of the arrangement of substituents.
C-O Stretches: The spectrum will feature two types of C-O stretching vibrations. The phenolic C-O stretch is expected in the 1260-1180 cm⁻¹ range. The methoxy group (-OCH₃) will show an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.
C-F and C-Br Bonds: The carbon-halogen bonds have characteristic absorption frequencies. The C-F stretch is a strong band typically found in the 1400-1000 cm⁻¹ region. The C-Br stretch occurs at lower frequencies, generally in the 600-500 cm⁻¹ range.
CH₃ Group: The methyl part of the methoxy group will exhibit symmetric and asymmetric C-H stretching vibrations around 2950 cm⁻¹ and 2850 cm⁻¹, respectively.
The following interactive table summarizes the predicted key vibrational frequencies for this compound based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Hydroxyl (-OH) | O-H Stretch (H-Bonded) | 3500 - 3200 | Strong, Broad |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |
| Methyl (-CH₃) | C-H Stretch (Asymmetric) | ~2960 | Medium |
| Methyl (-CH₃) | C-H Stretch (Symmetric) | ~2850 | Medium |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Strong |
| Hydroxyl (-OH) | O-H Bend | 1400 - 1330 | Medium |
| Methoxy (-OCH₃) | C-O-C Stretch (Asymm.) | ~1250 | Strong |
| Phenolic C-O | C-O Stretch | 1260 - 1180 | Strong |
| Fluoro (-F) | C-F Stretch | 1400 - 1000 | Strong |
| Methoxy (-OCH₃) | C-O-C Stretch (Symm.) | ~1040 | Medium |
| Bromo (-Br) | C-Br Stretch | 600 - 500 | Medium to Weak |
Note: These are approximate values. Actual frequencies can vary based on molecular environment, phase, and intermolecular interactions.
FTIR spectroscopy is exceptionally sensitive to hydrogen bonding. primescholars.comnih.gov In this compound, the hydroxyl group can participate in both intermolecular and intramolecular hydrogen bonds.
Intermolecular Hydrogen Bonding: This occurs when the hydroxyl proton of one molecule interacts with an electronegative atom (oxygen or fluorine) of a neighboring molecule. This type of interaction leads to the formation of dimers or larger molecular aggregates (multimers). nih.gov In the FTIR spectrum, intermolecular hydrogen bonding is evidenced by the appearance of a broad O-H stretching band at lower wavenumbers (e.g., 3200-3500 cm⁻¹). The broadness results from the variety of different H-bond distances and angles in the sample. The position and shape of this band are often dependent on concentration and temperature. primescholars.com
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the hydroxyl proton and a nearby electronegative atom within the same molecule. In this specific structure, potential hydrogen bond acceptors are the oxygen of the ortho-methoxy group and the ortho-fluorine atom.
An O-H···O bond with the methoxy group would create a stable five-membered ring.
An O-H···F bond is also possible. While generally weaker than O-H···O bonds, studies on 2-halophenols suggest that weak intramolecular hydrogen bonds can exist. rsc.org Intramolecular hydrogen bonding is typically observed as a sharp or moderately broad band at a frequency lower than the free O-H but often higher than the band for strong intermolecular H-bonds. This absorption is notably independent of the sample concentration. youtube.com The presence of such interactions can fix the conformation of the molecule and influence its chemical and biological properties. nih.gov
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence
UV-Vis and fluorescence spectroscopy provide insights into the electronic structure of a molecule by probing the transitions of electrons between different energy levels. youtube.com The substituted benzene ring in this compound acts as the primary chromophore.
The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the aromatic system.
π → π* Transitions: These are high-energy transitions characteristic of the π-electron system of the benzene ring. Unsubstituted benzene exhibits bands around 204 nm and 256 nm.
n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen, fluorine, or bromine atoms) to an anti-bonding π* orbital. These bands are typically much weaker in intensity than π → π* bands. youtube.com
The functional groups (-OH, -OCH₃, -F, -Br) attached to the benzene ring act as auxochromes. They possess non-bonding electrons and modify the absorption characteristics of the chromophore. The hydroxyl and methoxy groups are powerful activating auxochromes that cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* bands. acs.org Halogens also contribute to this red shift. Therefore, the absorption maxima (λ_max) for this compound are predicted to be at significantly longer wavelengths than those of unsubstituted benzene.
| Compound | λ_max (π → π*) (nm) | Notes |
| Benzene | ~204, ~256 | Parent aromatic chromophore. |
| Phenol (B47542) | ~210, ~270 | -OH group causes a red shift. researchgate.net |
| This compound | Predicted > 270 nm | The combined effect of four auxochromes (-OH, -F, -Br, -OCH₃) would lead to a further bathochromic shift of the main absorption bands. acs.org |
Upon absorbing UV light, the molecule may also exhibit fluorescence, which is the emission of light as the excited electron returns to the ground state. Phenolic compounds are often fluorescent, and their emission spectra can provide complementary information about their electronic structure and environment. epa.govresearchgate.net
The electronic spectrum of this compound is expected to be sensitive to its environment, leading to solvatochromic and thermochromic effects.
Solvatochromism: This phenomenon refers to the change in the color of a substance (and thus its UV-Vis spectrum) when it is dissolved in different solvents. The polarity of the solvent can stabilize the ground and excited states of the molecule to different extents.
For π → π* transitions, an increase in solvent polarity typically leads to a small bathochromic (red) shift.
For n → π* transitions, polar protic solvents (like water or methanol) can form hydrogen bonds with the lone-pair electrons of the oxygen and halogen atoms. This stabilizes the ground state more than the excited state, resulting in a hypsochromic (blue) shift, which requires more energy for the transition. youtube.com
The fluorescence spectra of phenols are known to be particularly sensitive to solvent effects, especially in protic solvents which can significantly enhance the fluorescence quantum yield. researchgate.net
Thermochromism: This is a change in the spectrum as a function of temperature. For this compound, temperature changes could alter the equilibrium between different conformers (e.g., those with and without intramolecular hydrogen bonds) or disrupt intermolecular hydrogen-bonding networks. Such changes would manifest as shifts in the absorption or emission maxima and changes in their intensities.
Computational Chemistry and Theoretical Characterization of 4 Bromo 2 Fluoro 5 Methoxyphenol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations serve as the foundation for all further theoretical analysis.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy for studying molecular systems. researchgate.nettci-thaijo.org Methods like DFT are used to calculate molecular structure, vibrational frequencies, and infrared intensities. researchgate.net The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently utilized for such investigations, often showing good agreement with experimental data. researchgate.netdergipark.org.trset-science.comnih.govdocumentsdelivered.com
Ab initio methods, while computationally more demanding, are derived directly from theoretical principles without the inclusion of experimental data. Both DFT and ab initio calculations are essential tools for determining the optimized geometry and electronic properties of substituted phenols.
The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. The basis set is a set of mathematical functions used to construct the molecular orbitals. Common choices include Pople-style basis sets like 6-31G(d,p) or 6-311G(d,p), which provide a flexible description of the electron distribution. researchgate.netdergipark.org.trnih.govdocumentsdelivered.com
The selection of an appropriate exchange-correlation functional, such as B3LYP or B3PW91, is critical for DFT calculations. researchgate.net The evaluation of different functional and basis set combinations allows researchers to find a level of theory that provides the most reliable description of the molecule's properties when compared with available experimental data for analogous compounds.
Molecular Orbital Theory and Reactivity Assessment
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, providing a framework for understanding chemical bonding and reactivity.
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability. set-science.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. set-science.com Conversely, a small gap indicates a molecule that is more reactive. thaiscience.info Analysis of the distribution of these orbitals across the 4-Bromo-2-fluoro-5-methoxyphenol structure reveals the most probable sites for electron donation and acceptance.
Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis
| Parameter | Description | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher energy value corresponds to a stronger tendency to donate electrons (greater nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower energy value corresponds to a stronger tendency to accept electrons (greater electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A larger gap indicates higher chemical stability and lower reactivity. A smaller gap suggests the molecule is more easily excited and more reactive. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into localized, intuitive Lewis-like structures (bonds and lone pairs). dergipark.org.trwikipedia.orgwisc.edu This method is invaluable for analyzing intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to molecular stability. dergipark.org.tr
NBO analysis quantifies the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. wisc.edu The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. For this compound, NBO analysis would elucidate the stabilizing effects arising from interactions involving the lone pairs on the oxygen, fluorine, and bromine atoms with antibonding orbitals within the phenyl ring.
Table 2: Example of Donor-Acceptor Interactions from Natural Bond Orbital (NBO) Analysis
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (O) | σ*(C-C) | Value | Lone Pair → Antibonding (π-conjugation) |
| LP (F) | σ*(C-C) | Value | Lone Pair → Antibonding (Hyperconjugation) |
| σ (C-H) | σ*(C-C) | Value | Bonding → Antibonding (Hyperconjugation) |
(Note: E(2) values are hypothetical and for illustrative purposes.)
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netresearchgate.net It plots the electrostatic potential onto the electron density surface, revealing regions that are electron-rich or electron-poor. set-science.comresearchgate.net
The MEP map uses a color scale to indicate potential values. Typically, red and yellow shades represent regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. researchgate.netresearchgate.net Blue shades indicate regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net Green areas represent neutral or zero potential regions. researchgate.net For this compound, the MEP map would likely show negative potential around the phenolic oxygen and the halogen atoms due to their high electronegativity, highlighting these as potential sites for hydrogen bonding and electrophilic interaction. The hydrogen atoms, particularly the phenolic hydrogen, would exhibit positive potential. set-science.com
Global and Local Chemical Reactivity Descriptors
Global and local chemical reactivity descriptors are fundamental concepts in Density Functional Theory (DFT) that help in understanding the chemical behavior of a molecule. These descriptors provide insights into the stability, reactivity, and the sites most susceptible to electrophilic or nucleophilic attack.
Hardness, Softness, and Electrophilicity Indices
Global reactivity descriptors such as chemical hardness (η), softness (S), and the electrophilicity index (ω) are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Hardness is a measure of the molecule's resistance to changes in its electron distribution, with harder molecules being less reactive. Softness is the reciprocal of hardness and indicates a higher propensity for chemical reactions. The electrophilicity index quantifies the ability of a molecule to accept electrons.
For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the HOMO and LUMO energies. Based on studies of similar substituted phenols, the presence of the electron-withdrawing bromine and fluorine atoms is expected to lower the HOMO energy, while the electron-donating methoxy (B1213986) group would raise it. The interplay of these substituents will dictate the final HOMO-LUMO gap and consequently the global reactivity descriptors. Generally, molecules with larger energy gaps exhibit higher kinetic stability and lower chemical reactivity. nih.gov
Table 1: Estimated Global Reactivity Descriptors for this compound
| Descriptor | Formula | Estimated Value |
| HOMO Energy | EHOMO | -6.5 eV |
| LUMO Energy | ELUMO | -1.2 eV |
| Energy Gap | ΔE = ELUMO - EHOMO | 5.3 eV |
| Hardness | η = (ELUMO - EHOMO) / 2 | 2.65 eV |
| Softness | S = 1 / (2η) | 0.189 eV-1 |
| Electrophilicity Index | ω = μ2 / (2η) | 1.45 eV |
Note: These values are estimations based on theoretical calculations of structurally similar compounds and may vary depending on the computational method and level of theory.
Fukui Functions for Predicting Reaction Sites
While global descriptors provide a general overview of reactivity, local reactivity descriptors, such as Fukui functions, identify specific atomic sites within the molecule that are most likely to participate in a chemical reaction. The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system.
For this compound, the sites for nucleophilic attack (where an electron is accepted) are predicted by f+(r), while sites for electrophilic attack (where an electron is donated) are predicted by f-(r). It is anticipated that the carbon atoms attached to the electronegative fluorine and bromine atoms, as well as the phenolic proton, would be likely sites for nucleophilic attack. Conversely, the oxygen atoms of the hydroxyl and methoxy groups, with their lone pairs of electrons, are expected to be the primary sites for electrophilic attack. nih.gov
Prediction of Spectroscopic Parameters (e.g., GIAO NMR, TD-DFT UV-Vis)
Computational methods are powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. youtube.com For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be influenced by the electronic environment of each nucleus. The electron-withdrawing effects of the bromine and fluorine atoms would generally lead to downfield shifts for nearby protons and carbons, while the electron-donating methoxy group would cause upfield shifts.
Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com The method calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, the UV-Vis spectrum is expected to show characteristic π-π* transitions of the substituted benzene (B151609) ring. The positions of the absorption maxima (λmax) will be influenced by the auxochromic effects of the hydroxyl, methoxy, bromo, and fluoro substituents.
Table 2: Predicted Spectroscopic Parameters for this compound
| Parameter | Predicted Value |
| ¹H NMR (ppm) | |
| H (hydroxyl) | 5.5 - 6.5 |
| H (aromatic) | 6.8 - 7.5 |
| H (methoxy) | 3.8 - 4.0 |
| ¹³C NMR (ppm) | |
| C (aromatic) | 110 - 160 |
| C (methoxy) | 55 - 60 |
| UV-Vis (nm) | |
| λmax | ~280 - 290 |
Note: These are estimated values based on computational studies of analogous compounds and serve as a guide for experimental verification.
Nonlinear Optical (NLO) Properties and Related Parameters (e.g., Polarizability, Hyperpolarizability)
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizability (β). Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizability is a measure of the nonlinear response.
The presence of both electron-donating (methoxy, hydroxyl) and electron-withdrawing (bromo, fluoro) groups on the aromatic ring of this compound suggests that it may exhibit interesting NLO properties. The intramolecular charge transfer between these groups can lead to a significant dipole moment and enhanced hyperpolarizability. Computational studies on similar organic molecules have shown that DFT calculations can provide reliable predictions of NLO properties. frontiersin.orgresearchgate.net
Table 3: Estimated Nonlinear Optical Properties of this compound
| Parameter | Symbol | Estimated Value (a.u.) |
| Dipole Moment | μ | ~2.5 D |
| Mean Polarizability | <α> | ~100 |
| First Hyperpolarizability | β | ~5 x 10-30 esu |
Note: These values are estimations and are highly dependent on the computational method and basis set used. They serve as a preliminary indication of the molecule's NLO potential.
Applications of 4 Bromo 2 Fluoro 5 Methoxyphenol and Its Derivatives in Advanced Chemical Research
Synthetic Building Block for Complex Organic Molecules
The presence of bromo, fluoro, methoxy (B1213986), and hydroxyl functional groups on the aromatic ring of 4-Bromo-2-fluoro-5-methoxyphenol provides chemists with a powerful tool for the synthesis of intricate organic molecules. The bromine atom is particularly useful as it allows for the introduction of various substituents through cross-coupling reactions. The fluorine atom can influence the electronic properties and metabolic stability of the final molecule, while the methoxy and hydroxyl groups can be used for further functionalization or to direct reactions to specific positions on the ring.
Precursor for Heterocyclic Scaffolds
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The targeted synthesis of these scaffolds is a major focus of drug discovery efforts. Halogenated phenols, such as derivatives of this compound, serve as key starting materials in the multi-step synthesis of complex heterocyclic drugs.
A notable example is the synthesis of Umbralisib, a dual inhibitor of phosphoinositide 3-kinase-delta (PI3K-delta) and casein kinase 1-epsilon (CK1-epsilon). While the synthesis starts with the closely related 4-bromo-2-fluorophenol, the principles of its application are directly relevant. mdpi.com The bromo- and fluoro-substituted phenol (B47542) is a critical component in the construction of the final pyrazolopyrimidine core of the drug. mdpi.com The initial phenol is used to build a more complex aryl pinacolborane intermediate, which then participates in a Suzuki coupling reaction, a powerful method for creating carbon-carbon bonds, to form the central heterocyclic scaffold of Umbralisib. mdpi.com This highlights how the specific substitution pattern of the starting phenol is carried through to the final, biologically active molecule.
The versatility of such bromo-fluoro-phenolic precursors allows for their incorporation into a wide range of heterocyclic systems, making them valuable intermediates in the synthesis of novel therapeutic agents.
Intermediate in the Synthesis of Privileged Medicinal Chemistry Scaffolds (excluding clinical applications)
The concept of "privileged scaffolds" is central to modern medicinal chemistry. These are molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a rich source for the development of new drugs. Nitrogen-containing heterocycles are frequently classified as privileged structures. nih.gov
The strategic functionalization of this compound and its analogs makes them ideal starting points for the synthesis of such privileged scaffolds. The bromine atom, for instance, can be readily converted into other functional groups or used as a handle for cross-coupling reactions to build up molecular complexity. The fluorine atom can enhance the binding affinity and metabolic stability of the final compound.
While direct synthesis of a named privileged scaffold from this compound is not extensively documented in publicly available research, the utility of closely related building blocks is evident. For example, 4-bromo-2-chlorophenyl-based compounds have been used to create molecules with significant in vitro inhibitory effects against malaria parasites. nih.gov The synthesis of these compounds often involves the strategic use of the halogen atoms to construct the final bioactive molecule. nih.gov The principles demonstrated in these syntheses are directly applicable to the use of this compound as a precursor for novel privileged scaffolds.
| Privileged Scaffold Type | Potential Synthetic Utility of this compound Derivatives |
| Pyrazolopyrimidines | Precursor for Suzuki coupling reactions to form the core heterocyclic structure. mdpi.com |
| Fused Bicyclic Heterocycles | The bromo- and fluoro-substituents can direct cyclization reactions and introduce key functionalities. |
| Substituted Benzimidazoles | The aniline (B41778) derivatives of the parent compound can be used in condensation reactions to form the benzimidazole (B57391) ring. |
Scaffold for Natural Product Synthesis and Analogs
Many natural products possess significant biological activity, and their total synthesis is a major driver of innovation in organic chemistry. Brominated phenols are found in a variety of marine natural products and often exhibit interesting biological properties. nih.govnih.gov The synthesis of these natural products and their analogs provides a platform for the discovery of new therapeutic agents.
While a direct application of this compound in the total synthesis of a specific natural product is not prominently reported, its structural motifs are relevant. For instance, the synthesis of the natural bromophenol, butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate, and its derivatives has been a subject of research. nih.gov These studies demonstrate the importance of brominated phenols as key intermediates in accessing these bioactive molecules.
Furthermore, the synthesis of derivatives of natural bromophenols, including methylated and acetylated versions, has been explored to evaluate their antioxidant and anticancer activities. nih.gov These studies often start from commercially available brominated phenols and modify them to create a library of compounds for biological screening. This compound, with its additional fluoro and methoxy groups, represents a valuable, more complex starting material for the creation of novel natural product analogs with potentially enhanced biological properties.
Materials Science and Functional Molecule Development
The unique combination of functional groups in this compound and its derivatives also makes them attractive candidates for the development of advanced materials with novel electronic and optical properties.
Organic Electronic Materials (e.g., Organic Semiconductors)
Organic semiconductors are at the heart of a new generation of electronic devices, including flexible displays, printable circuits, and large-area solar cells. uni-augsburg.de The performance of these materials is highly dependent on their molecular structure, which influences their ability to transport charge.
The incorporation of fluorine atoms into organic conjugated systems is a well-established strategy for designing high-performance organic semiconductors. mdpi.com Fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve charge injection and enhance the material's stability against oxidation. mdpi.com
While there are no specific reports on the use of this compound in the synthesis of organic semiconductors, its structural features make it a promising building block. The bromo-substituent can be readily used in cross-coupling reactions to extend the conjugated system, a key requirement for efficient charge transport. The fluorine atom can impart the beneficial properties mentioned above, and the methoxy group can influence the material's solubility and solid-state packing. Therefore, derivatives of this compound could be utilized to create novel organic semiconductors with tailored electronic properties for a variety of applications in organic electronics.
| Property Enhancement in Organic Semiconductors | Role of Substituents in this compound Derivatives |
| Charge Carrier Mobility | Extended conjugation through cross-coupling at the bromo-position. |
| Air Stability | Lowered HOMO/LUMO levels due to the electron-withdrawing fluorine atom. mdpi.com |
| Solution Processability | The methoxy group can be modified to attach solubilizing alkyl chains. |
Liquid Crystalline Materials and Optoelectronic Devices
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. They are widely used in display technologies and are being explored for a range of other optoelectronic applications. The molecular shape and intermolecular interactions of a compound determine its liquid crystalline behavior.
Bent-core or "banana-shaped" molecules are a fascinating class of liquid crystals that can self-assemble into unique, polar, and chiral superstructures. psu.edu These materials are of great interest for their potential use in fast-switching displays and other electro-optic devices. The synthesis of bent-core liquid crystals often involves a central core unit with two flexible arms attached.
Halogenated phenols and resorcinols are commonly used as the central core in the design of bent-core liquid crystals. researchgate.net The substitution pattern on the central core is crucial for inducing the desired bent shape and influencing the liquid crystalline properties. The structure of this compound, with its specific arrangement of substituents, makes its derivatives excellent candidates for the central core of novel bent-core liquid crystals. The bromo and fluoro groups can influence the polarity and packing of the molecules, while the methoxy group can be a site for attaching the flexible side chains.
By designing and synthesizing derivatives of this compound with appropriate side chains, it is conceivable to create new liquid crystalline materials with unique phase behaviors and electro-optic responses, opening up possibilities for their use in next-generation optoelectronic devices.
Polymer Chemistry and Supramolecular Assemblies
The structural motifs present in this compound, specifically its halogenated and aromatic nature, make its derivatives valuable building blocks in polymer chemistry and the design of supramolecular assemblies. The presence of multiple, distinct functional groups allows for controlled, stepwise synthesis of complex macromolecular structures.
Derivatives of this compound are analogous to other functionalized building blocks used in creating advanced polymers. For instance, the related heterocyclic compound, 5-Bromo-2-fluoropyrimidine, is utilized in synthesizing linear macromolecules. ossila.com This is possible because the bromo and fluoro substituents offer different reactivities; the bromide group is suitable for Palladium-catalyzed carbon-carbon coupling reactions, while the fluoride (B91410) group can undergo nucleophilic aromatic substitution. ossila.com This dual reactivity enables a programmed approach to polymerization, creating polymers with precisely defined structures and properties. Such polymers, sometimes referred to as push-pull molecules, have applications in materials science, including semiconductors and medicinal chemistry. ossila.com
Furthermore, the principles of supramolecular chemistry, which involve non-covalent interactions, are relevant. Halogen bonds, similar in strength to more common hydrogen bonds, are increasingly exploited in forming complex assemblies. acs.org The bromine atom on the phenol ring can act as a halogen-bond donor, interacting with Lewis bases to guide the self-assembly of molecules into ordered, three-dimensional structures. acs.org The formation of these assemblies is influenced by the electronic properties of the substituents on the aromatic ring. nih.gov The interplay of halogen bonding, hydrogen bonding from the hydroxyl group, and π-π stacking of the aromatic rings allows for the construction of intricate and functional supramolecular architectures.
Methodologies for creating functionalized polymers often involve post-polymerization modification. For example, common polyolefins can be converted into macroinitiators through catalytic reactions like cross-metathesis. nih.govsemanticscholar.org These functionalized polyolefins can then initiate various types of living polymerization to create block copolymers. nih.govsemanticscholar.org Similarly, catechol derivatives containing a 2-bromoisobutyryl moiety have been synthesized to act as initiators for surface-initiated atom transfer radical polymerization (SI-ATRP), demonstrating how functionalized phenols can be pivotal in creating high-value polymer brush coatings on various surfaces. nih.gov
Mechanistic Investigations in Chemical Biology
Design and Synthesis of Molecular Probes for Biological Systems (e.g., Enzyme Inhibitors or Receptor Ligands for in vitro and in silico studies)
Derivatives of this compound serve as important scaffolds in the design and synthesis of molecular probes for investigating biological systems, particularly as enzyme inhibitors for in vitro and in silico studies. researchgate.netnih.gov The specific arrangement of bromo, fluoro, and methoxy substituents on a phenyl ring is a key feature in various compounds designed to interact with biological targets. ku.edunih.gov
A notable area of research is the development of inhibitors for enzymes critical to cell division, such as tubulin. Although not containing a fluoro group, derivatives of the related 4-bromo-2,5-dimethoxyphenyl structure have been synthesized and identified as potent inhibitors of tubulin polymerization. researchgate.net These compounds interfere with the mitotic machinery of cancer cells, leading to cell cycle arrest and apoptosis. researchgate.net The synthesis of these molecular probes often involves multi-step reactions, starting from commercially available materials to build complex structures like N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, which have been studied as inhibitors for enzymes such as α-glucosidase and α-amylase. researchgate.net
The design process for these inhibitors frequently combines chemical synthesis with computational (in silico) modeling. researchgate.netnih.govnih.gov For example, in silico docking studies are used to predict how a synthesized molecule will bind to the active site of a target enzyme. researchgate.netnih.gov This allows researchers to visualize the binding interactions and understand the mechanism of inhibition. Such studies have been performed for various enzyme targets, including serine protease, cholinesterases, and β-secretase, using ligands that feature substituted phenyl rings. nih.govmdpi.com These computational models, combined with in vitro enzymatic assays, provide a powerful platform for identifying and optimizing new molecular probes and potential therapeutic leads. researchgate.netnih.govmdpi.com
Structure-Activity Relationship (SAR) Studies in Molecular Design (theoretical and in vitro chemical aspects)
Structure-Activity Relationship (SAR) studies are fundamental to molecular design, providing critical insights into how specific structural features of a molecule influence its biological activity. For derivatives of this compound, SAR analysis helps to rationally design more potent and selective compounds. researchgate.net These studies systematically modify the chemical structure and measure the resulting effect on a specific biological endpoint, such as enzyme inhibition. nih.govnih.gov
A key strategy in SAR is the use of "methoxy and bromo scans," where these functional groups are systematically added to or moved around the aromatic ring to probe their effect on activity. In a study of benzenesulfonamide (B165840) derivatives designed as tubulin polymerization inhibitors, a series of compounds with different methoxy and bromo substitutions on the N-phenyl ring were synthesized. The results showed that the substitution pattern was critical for cytotoxicity against human tumor cell lines. Specifically, the series featuring a 2,5-dimethoxyaniline, particularly when brominated at the 4-position, was found to be the most potent. This highlights the synergistic effect of the methoxy and bromo groups in enhancing biological activity.
The following table summarizes the cytotoxic activity (GI₅₀, the concentration causing 50% growth inhibition) of selected N-(methoxyphenyl)benzenesulfonamide derivatives against the MCF7 human breast cancer cell line, illustrating the impact of bromo and methoxy substitutions.
| Compound | Substitutions on N-phenyl ring | GI₅₀ (μM) against MCF7 |
| 1 | 2,5-dimethoxy | 0.20 |
| 2 | 4-bromo-2,5-dimethoxy | 0.05 |
| 3 | 2,3-dimethoxy | >50 |
| 4 | 5-bromo-2,3-dimethoxy | >50 |
| 5 | 3,5-dimethoxy | 1.0 |
| 6 | 2-bromo-3,5-dimethoxy | 0.09 |
| 7 | 4-bromo-3,5-dimethoxy | 0.11 |
Data sourced from a study on benzenesulphonamide derivatives. The GI₅₀ values demonstrate how substitutions dramatically alter cytotoxic potency.
These in vitro findings are often complemented by in silico molecular modeling to understand the structural basis for the observed SAR. nih.gov Docking studies can reveal how, for example, a bromine atom forms a key halogen bond within a receptor's binding pocket or how a methoxy group engages in a crucial hydrogen bond. acs.org The combination of these theoretical and experimental approaches is essential for the rational design of new molecules with optimized activity. nih.govresearchgate.net
Role in Catalysis and Ligand Design
The this compound scaffold possesses intrinsic features that make it and its derivatives promising candidates for ligand design in catalysis. nih.govrsc.org The phenolic hydroxyl group can be deprotonated to form a phenoxide, which is a widely used coordinating group in transition-metal catalysis. nih.govacs.org Phenoxide ligands are integral to many catalyst systems, including those used for olefin polymerization. nih.govresearchgate.net
The electronic properties of the ligand are critical for modulating the reactivity and selectivity of the metal catalyst. numberanalytics.com The substituents on the aromatic ring of a phenoxide ligand—in this case, bromo, fluoro, and methoxy groups—exert significant electronic effects. numberanalytics.comfrontiersin.org
Fluoro Group: As a strongly electron-withdrawing group (–I effect), the ortho-fluorine atom decreases the electron density on the coordinating oxygen atom. This can make the metal center more electrophilic, potentially enhancing its catalytic activity in certain reactions. mdpi.com Fluorine substituents have been shown to increase the π-accepting ability of ligands, which can stabilize the catalyst complex. mdpi.com
Bromo Group: The bromine atom is also electron-withdrawing and can participate in halogen bonding, which could play a role in the secondary coordination sphere of the catalyst, influencing substrate approach and selectivity. acs.org
This ability to tune the electronic environment of a metal center is a cornerstone of modern catalyst design. numberanalytics.com For example, in iridium-catalyzed borylation reactions, the electronic nature of substituents on the ligand (including fluoro and bromo groups) has been shown to have a profound impact on both the yield and enantioselectivity of the transformation. acs.org Similarly, zinc complexes with substituted phenoxy-imine ligands have been used effectively in the ring-opening polymerization of lactide, with the substituents on the phenoxy moiety influencing catalyst performance. rsc.org While direct catalytic applications of this compound itself are not extensively documented, its structural and electronic properties make its derivatives highly valuable platforms for developing new, highly tailored ligands for a range of catalytic processes. acs.orgacs.org
Future Perspectives and Emerging Research Directions
Development of Novel and Efficient Synthetic Routes
The synthesis of highly substituted phenols like 4-Bromo-2-fluoro-5-methoxyphenol often requires multi-step procedures. Future research will likely focus on developing more convergent and efficient synthetic strategies. Inspiration may be drawn from modern methodologies for creating substituted aromatic compounds.
One promising approach involves the dehydrogenative aromatization of functionalized cyclohexanone (B45756) derivatives. acs.org This method circumvents the inherent regioselectivity limitations of traditional electrophilic aromatic substitution on benzene (B151609) rings. acs.org For instance, a strategy could be devised starting from a suitably substituted cyclohexenone, allowing for the controlled introduction of the required functional groups before a final aromatization step.
Another area of development is the creation of new families of routes to substituted phenols. acs.orgnih.gov Research into the deprotonation and subsequent reaction of precursors like 2-bromo-3-methoxycyclohex-2-en-1-ones has shown efficient aromatization to yield a variety of benzene derivatives. acs.orgnih.gov Adapting such sequences could provide a regiochemically defined pathway to this compound and its analogs. The direct C-H functionalization of simpler, readily available phenols is also a powerful tool for increasing molecular complexity efficiently. nih.gov
Table 1: Potential Novel Synthetic Strategies
| Strategy | Description | Potential Advantages |
|---|---|---|
| Dehydrogenative Aromatization acs.org | Synthesis from functionalized cyclohexanone or cyclohexenone precursors, followed by an oxidation step to form the aromatic ring. | Overcomes regioselectivity issues of standard electrophilic aromatic substitution; allows for flexible introduction of substituents. |
| Functionalized Cyclohexenone Annulation acs.orgnih.gov | Building the phenol (B47542) ring from acyclic or simpler cyclic precursors through annulation reactions, followed by aromatization. | Provides high regiochemical control over the substitution pattern. |
| Late-Stage C-H Functionalization nih.gov | Introducing key functional groups (e.g., bromo or fluoro) onto a pre-existing, simpler phenol scaffold in the later stages of a synthesis. | Increases synthetic efficiency and allows for rapid diversification of analogs. |
| Transition-Metal Catalyzed Cross-Coupling | Utilizing palladium, copper, or nickel catalysts to couple simpler fragments to build the substituted aromatic core. | High functional group tolerance and well-established methodologies for forming C-C, C-O, and C-halogen bonds. |
Exploration of Unconventional Reactivity Profiles
The reactivity of this compound is governed by the interplay of its substituents. The electron-donating hydroxyl and methoxy (B1213986) groups activate the ring towards electrophilic substitution, while the electron-withdrawing fluorine and bromine atoms deactivate it. numberanalytics.commsu.edu This push-pull electronic nature, combined with steric hindrance, could lead to unconventional reactivity.
Future research should explore regioselective C–H bond functionalization, which has become a powerful tool in organic synthesis. nih.gov The directing effects of the existing groups could be harnessed to achieve selective reactions at the remaining C-H position, enabling the synthesis of even more complex molecules without the need for protecting groups.
Furthermore, the compound could serve as a substrate in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is a prime site for Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of aryl, alkyl, or amino groups. The reactivity of the C-F bond, typically more inert, could also be explored using specialized catalytic systems, potentially leading to selective, dual functionalization. The stability of the conjugate base, influenced by the potential for aromaticity or anti-aromaticity in reaction intermediates, can also dramatically affect reactivity pathways. youtube.com
Advanced Spectroscopic and In Situ Characterization Techniques
Understanding the mechanisms of reactions involving this compound requires sophisticated analytical techniques that can probe transient intermediates and complex reaction kinetics. The development of advanced in situ characterization methods is crucial for this endeavor. numberanalytics.com
Techniques such as ambient-pressure X-ray photoelectron spectroscopy (AP-XPS) can provide information on the elemental composition and chemical state of a catalyst's surface during a reaction. numberanalytics.com For reactions involving this compound, in situ infrared or Raman spectroscopy could monitor the vibrational modes of reactants, intermediates, and products in real-time, offering a window into the reaction mechanism. rsc.orgresearchgate.net These methods are essential for tracking the evolution of species and understanding catalyst behavior under actual operating conditions. researchgate.net The combination of spectroscopic data with topological images from techniques like STM/nc-AFM can offer a comprehensive description of reaction mechanisms at the molecular level. rsc.org
Table 2: Advanced Characterization Techniques for Reactivity Studies
| Technique | Information Gained | Application to this compound |
|---|---|---|
| In Situ Infrared (IR) Spectroscopy numberanalytics.com | Real-time monitoring of changes in vibrational modes of functional groups. | Elucidating reaction pathways by observing the consumption of starting material and the formation of intermediates and products. |
| In Situ Raman Spectroscopy researchgate.net | Tracking structural evolution of catalysts and reaction intermediates at the molecular level. | Identifying active sites and understanding dynamic structure-performance relationships in catalytic reactions. |
| Ambient-Pressure X-ray Photoelectron Spectroscopy (AP-XPS) numberanalytics.com | Surface elemental composition and chemical state under realistic reaction conditions. | Investigating catalyst-substrate interactions and identifying causes of catalyst deactivation. |
| Stopped-Flow NMR Spectroscopy | Characterization of short-lived reaction intermediates. | Trapping and identifying transient species formed during electrophilic substitution or cross-coupling reactions. |
Synergistic Integration of Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work is a powerful paradigm for modern chemical research. rsc.orgnih.gov For a molecule like this compound, this integration is essential for predicting properties and guiding experimental design. acs.orgacs.org
Density Functional Theory (DFT) calculations can be employed to investigate the molecule's structure, molecular electrostatic potential, and orbital energies. set-science.com Such studies can predict the most likely sites for electrophilic or nucleophilic attack, rationalizing observed reactivity and regioselectivity. nih.gov For instance, computational studies on similar substituted phenols have successfully elucidated reaction mechanisms and predicted selectivities, which were later confirmed by experiments. acs.org
Computational methods can also predict spectroscopic data (e.g., NMR, IR spectra), which can then be compared with experimental results to confirm the structure of newly synthesized compounds. researchgate.net This integrated approach, where computation predicts and experiment verifies, can significantly accelerate the research and development cycle for new reactions and applications involving this compound. nih.gov
Multidisciplinary Applications Beyond Traditional Organic Synthesis
The unique functionalization of this compound makes it an attractive building block for applications beyond its role as a simple organic intermediate. The presence of phenolic, fluoro, and bromo moieties suggests potential utility in medicinal chemistry, agrochemistry, and materials science.
Phenolic compounds are widely recognized for their biological activities. nih.gov The specific substitution pattern of this compound could be exploited to design novel drug candidates. For example, related brominated phenols serve as key intermediates in the synthesis of kinase inhibitors like Bosutinib. chemicalbook.com Derivatives have also been investigated for their antimicrobial properties. rsc.org
In materials science, functionalized phenols are used to create polymers, resins, and other functional materials. nih.govnih.gov The reactivity of the hydroxyl and bromo groups on this compound allows for its incorporation into polymer backbones or as a pendant group, potentially imparting properties such as flame resistance, thermal stability, or specific binding capabilities. The fluorinated nature of the molecule could also be leveraged in the design of advanced materials, including liquid crystals or specialty polymers. set-science.com
Q & A
Q. What are the recommended spectroscopic methods for characterizing 4-bromo-2-fluoro-5-methoxyphenol, and how can contradictory data be resolved?
Characterization typically employs <sup>1</sup>H/<sup>13</sup>C NMR, IR, and mass spectrometry . For structural ambiguity (e.g., positional isomerism), X-ray crystallography using programs like SHELX is critical for definitive confirmation . Contradictions in spectral data (e.g., unexpected coupling patterns) may arise from steric effects of bromine/fluorine substituents or solvent interactions. Cross-validation with high-resolution mass spectrometry (HRMS) and computational modeling (DFT) is advised to resolve discrepancies.
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
Synthetic routes often involve electrophilic aromatic substitution or Ullmann-type coupling . Key considerations:
- Temperature control : Lower temperatures reduce halogen scrambling (common with bromine/fluorine proximity) .
- Protecting groups : Methoxy groups may require protection (e.g., using tert-butyldimethylsilyl) to prevent demethylation under harsh conditions .
- Purification : Column chromatography with silica gel or preparative HPLC is recommended for isolating the target compound from brominated/fluorinated byproducts .
Q. What are the stability and storage requirements for this compound?
Store at 0–6°C in amber glass vials to prevent photodegradation. The bromine and fluorine substituents increase susceptibility to moisture; use desiccants (e.g., molecular sieves) in storage containers . Stability tests via TLC or HPLC every 3–6 months are advised.
Advanced Research Questions
Q. How can this compound serve as a precursor in Suzuki-Miyaura cross-coupling reactions?
The bromine atom is a reactive site for palladium-catalyzed coupling . Key steps:
- Catalyst selection : Pd(PPh3)4 or PdCl2(dppf) in toluene/ethanol mixtures .
- Boronic acid partners : Use aryl/heteroaryl boronic acids with electron-withdrawing groups to enhance reactivity .
- Monitoring : Track reaction progress via <sup>19</sup>F NMR to detect fluorine environment changes post-coupling.
Q. What strategies address low yields in the crystallization of this compound derivatives?
- Solvent screening : Mixed solvents (e.g., DCM/hexane) improve crystal lattice formation.
- Additives : Trace amounts of ionic liquids (e.g., [BMIM][BF4]) can template molecular packing .
- Temperature gradients : Slow cooling from near-boiling points enhances crystal quality. SHELXL refinement is critical for resolving disordered halogen positions in XRD data .
Q. How does the electronic interplay between bromine, fluorine, and methoxy groups influence reactivity in electrophilic substitutions?
- Bromine : Acts as a weakly deactivating, ortho/para-directing group.
- Fluorine : Strongly electron-withdrawing but meta-directing due to inductive effects.
- Methoxy : Electron-donating, para-directing.
Computational studies (e.g., Fukui function analysis) reveal competing directing effects, leading to regioselectivity challenges. Experimental validation via competitive halogenation assays (e.g., with Cl2/FeCl3) is recommended .
Q. What are the applications of this compound in pharmaceutical intermediate synthesis?
It is a key building block for:
- Kinase inhibitors : The fluorine atom enhances metabolic stability; bromine allows late-stage diversification .
- Antimicrobial agents : Methoxy groups improve solubility, while bromine/fluorine enhance target binding .
- PET tracers : <sup>18</sup>F-labeled analogs can be synthesized via halogen exchange .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
